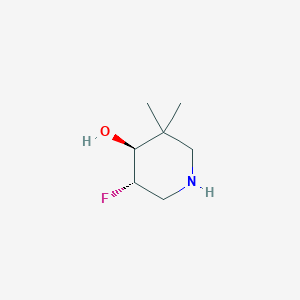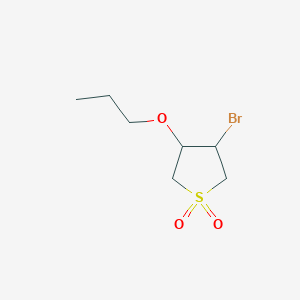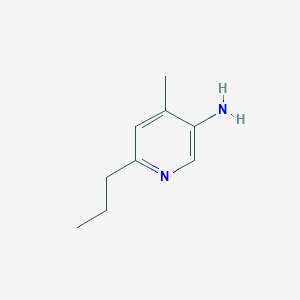![molecular formula C9H14BrNOS B13320602 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320602.png)
2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C9H14BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of 5-Bromothiophene-2-carbaldehyde: The brominated thiophene is then converted to 5-bromothiophene-2-carbaldehyde through a formylation reaction.
Reductive Amination: The aldehyde group of 5-bromothiophene-2-carbaldehyde is subjected to reductive amination with 2-amino-2-methylpropan-1-ol in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, to form the corresponding thiophene derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-one.
Reduction: Formation of 2-{[(Thiophen-2-yl)methyl]amino}-2-methylpropan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s thiophene moiety makes it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and the thiophene ring can interact with biological targets through halogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(Thiophen-2-yl)methyl]amino}-2-methylpropan-1-ol: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-{[(5-Chlorothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.
2-{[(5-Methylthiophen-2-yl)methyl]amino}-2-methylpropan-1-ol: Substituted with a methyl group, affecting its steric and electronic properties.
Uniqueness
The presence of the bromine atom in 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol imparts unique reactivity and binding characteristics compared to its analogs. Bromine’s larger atomic size and higher electronegativity can enhance halogen bonding interactions and influence the compound’s overall chemical and biological properties.
Propriétés
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylamino]-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNOS/c1-9(2,6-12)11-5-7-3-4-8(10)13-7/h3-4,11-12H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECJWBUVLCNMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

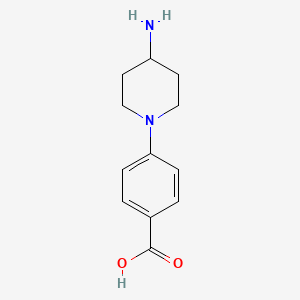
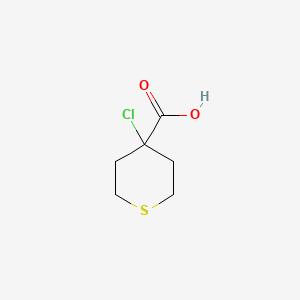


![6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13320557.png)
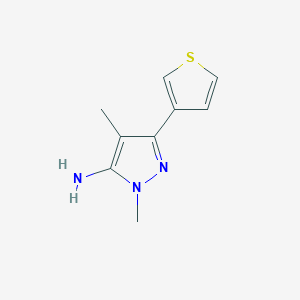
![3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13320566.png)

![7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320573.png)

